molecular formula C7H6F2N2O2 B3379498 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine CAS No. 161886-20-0

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine

Cat. No.: B3379498
CAS No.: 161886-20-0
M. Wt: 188.13 g/mol
InChI Key: WXMDAOOESUBUNV-UHFFFAOYSA-N
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Description

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dioxole ring substituted with two fluorine atoms and a hydrazine group, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with hydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency optimizations.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid: Similar structure but with a boronic acid group instead of hydrazine.

    (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol: Contains a methanol group instead of hydrazine.

    1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide: Features a cyclopropanecarboxamide group.

Uniqueness

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical processes .

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7/h1-3,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDAOOESUBUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258269
Record name (2,2-Difluoro-1,3-benzodioxol-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161886-20-0
Record name (2,2-Difluoro-1,3-benzodioxol-5-yl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161886-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Difluoro-1,3-benzodioxol-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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